molecular formula C17H14FNO2 B4201508 N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B4201508
M. Wt: 283.30 g/mol
InChI Key: DRCNOWVHICNREG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a methyl group at position 5 and a 2-fluorophenyl moiety attached via an acetamide linker. The fluorine atom at the ortho position of the phenyl group may enhance metabolic stability and binding affinity compared to non-halogenated analogs, a trend observed in related fluorinated compounds .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-11-6-7-16-13(8-11)12(10-21-16)9-17(20)19-15-5-3-2-4-14(15)18/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCNOWVHICNREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Benzofuran Substituent Phenyl Substituent Molecular Weight (g/mol) Key Properties/Activities Source
N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide 5-methyl 2-fluoro ~305 (estimated) Hypothesized: Enhanced metabolic stability N/A
N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide 5-methyl 4-ethoxy 309.4 Moderate solubility; under pharmacological study
N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide 5-methyl 2,4-dimethoxy 325.4 Improved solubility; potential CNS activity
N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide 5-methyl 4-(difluoromethoxy) ~337 (estimated) High lipophilicity; antimicrobial activity
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene (non-benzofuran) 3-chloro-4-fluoro 313.76 Structural analog; used in crystallography

Key Observations:

Fluorine vs.

Benzofuran Core Modifications : The 5-methyl substitution on benzofuran is conserved across several analogs, suggesting its role in maintaining planar geometry for π-π stacking interactions .

Halogen Effects : Fluorine and chlorine substituents (e.g., in and ) are associated with improved metabolic stability and target affinity due to their electronegativity and small atomic radius .

Key Findings:

  • Antimicrobial Activity: Fluorinated analogs (e.g., ) show enhanced activity against Gram-positive bacteria compared to non-halogenated derivatives, possibly due to improved membrane penetration .
  • Anticancer Potential: Ethyl or methoxy substitutions on the benzofuran core () correlate with tubulin inhibition, a common mechanism in cytotoxic agents .
  • Solubility Trade-offs : Methoxy and ethoxy groups () improve aqueous solubility but may reduce blood-brain barrier permeability compared to halogenated analogs .

Biological Activity

N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The molecular structure can be represented as follows:

  • Molecular Formula : C18H18FNO2
  • Molecular Weight : 301.34 g/mol
  • IUPAC Name : this compound

The precise mechanism of action for this compound remains under investigation, but it is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a related compound showed moderate to good activity against various bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against pathogenic bacteria.

Neuropharmacological Effects

Research indicates potential neuropharmacological effects associated with similar benzofuran derivatives. For example, compounds that target melatonin receptors have shown promise in modulating sleep patterns and reducing anxiety without significant vasoconstrictive activity . This suggests that this compound might also influence these pathways.

Study on Melatonin Receptor Agonism

In one notable study, a related compound was synthesized and evaluated for its agonistic activity at melatonin receptors MT1 and MT2. The results indicated that this class of compounds could effectively modulate receptor activity, leading to potential therapeutic applications in sleep disorders and anxiety management .

Antioxidant Activity Assessment

Another study assessed the antioxidant properties of benzofuran derivatives, revealing that they could scavenge free radicals effectively, thus suggesting a protective role against oxidative stress in cellular systems. This aspect is crucial for understanding the broader implications of this compound in neuroprotection and other therapeutic areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
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N-(2-fluorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

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